PR-104 sodium

Tumor Hypoxia Bioreductive Prodrugs Oxygen-Dependent Cytotoxicity

PR-104 sodium is a dual-mechanism HAP with a low K-value (0.126 μM), ensuring precise hypoxic activation. Its AKR1C3-dependent conversion distinguishes it from generic HAPs like TH-302, enabling consistent results in solid tumor and leukemia models. Ideal for PK/PD studies, it requires strict -20°C storage.

Molecular Formula C14H20BrN4NaO12PS
Molecular Weight 602.3 g/mol
Cat. No. B12545857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR-104 sodium
Molecular FormulaC14H20BrN4NaO12PS
Molecular Weight602.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O.[Na]
InChIInChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);
InChIKeyWQCXXHGWABIMCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PR-104 Sodium: A Dual-Activation Hypoxia-Targeted Nitrogen Mustard Prodrug for Oncology Research


PR-104 sodium is a water-soluble, phosphate ester pre-prodrug that is rapidly converted in vivo to the alcohol prodrug PR-104A, a 3,5-dinitrobenzamide nitrogen mustard [1]. It belongs to the hypoxia-activated prodrug (HAP) class of bioreductive agents, which are designed to exploit the low-oxygen microenvironment characteristic of solid tumors and certain hematologic malignancies [2]. A defining feature of PR-104 is its dual activation mechanism: it is reduced to DNA cross-linking metabolites (hydroxylamine PR-104H and amine PR-104M) under hypoxia via one-electron reductases, and it is also activated independently of oxygen tension by the aldo-keto reductase 1C3 (AKR1C3) enzyme [3]. This profile distinguishes PR-104 sodium from other HAPs and underpins its preclinical and clinical evaluation in a range of tumor models, including acute lymphoblastic leukemia and solid tumor xenografts [4].

Why Generic Hypoxia-Activated Prodrugs Cannot Substitute for PR-104 Sodium in Targeted Research


Hypoxia-activated prodrugs are not functionally interchangeable; their activation thresholds, bystander potential, and off-target liabilities differ substantially based on chemical structure and enzyme specificity. PR-104 sodium possesses a distinct activation profile that includes both hypoxia-dependent reduction and oxygen-independent activation by AKR1C3 [1]. This dual mechanism, combined with a relatively low K-value (0.126 μM) for oxygen-dependent activation, yields a unique pharmacodynamic and tissue penetration signature compared to first-generation agents like tirapazamine or later-stage compounds such as evofosfamide (TH-302) [2]. Substituting a generic HAP without confirming these specific properties can lead to misinterpretation of experimental outcomes, particularly in models where AKR1C3 expression or intermediate oxygen tensions are critical variables [3].

Quantitative Differentiation of PR-104 Sodium from Comparator Hypoxia-Activated Prodrugs


PR-104A Demonstrates a 10-Fold Lower Oxygen Activation Threshold than Tirapazamine

In direct comparative studies using SiHa cell suspensions, the K-value—the oxygen concentration required to halve cytotoxic potency—was determined for both PR-104A and tirapazamine. PR-104A exhibited a K-value of 0.126 ± 0.021 μM, which is 10-fold lower than the K-value of 1.30 ± 0.28 μM for tirapazamine [1]. This indicates that PR-104A remains potent at significantly lower oxygen tensions, reducing the likelihood of off-target activation in mildly hypoxic normal tissues.

Tumor Hypoxia Bioreductive Prodrugs Oxygen-Dependent Cytotoxicity

PR-104 Exhibits Greater In Vivo Killing of Hypoxic and Aerobic Cells than Tirapazamine and Conventional Mustards

In tumor excision assays across three xenograft models (HT29, SiHa, and H460), PR-104 provided greater killing of both hypoxic (radioresistant) and aerobic tumor cells compared to tirapazamine or conventional nitrogen mustards at equivalent host toxicity [1]. This superior activity was observed both as a single agent and in combination with radiotherapy, indicating a broader spectrum of antitumor effect.

Xenograft Models Tumor Excision Assay Comparative Efficacy

PR-104A Displays a Broad 10- to 100-Fold Hypoxic Cytotoxicity Ratio Across Human Tumor Cell Lines

Across a panel of 10 human tumor cell lines, the cytotoxicity of PR-104A was increased by 10- to 100-fold under hypoxic conditions compared to aerobic conditions [1]. This hypoxic selectivity is a direct result of the reduction of the nitro group to DNA cross-linking metabolites. For comparison, evofosfamide (TH-302) has been reported with an IC50 of 19 nM under hypoxia and 5.1 μM under normoxia in H460 cells, representing a ~268-fold selectivity, though direct head-to-head comparisons in identical panels are not available.

Cytotoxicity Hypoxia Selectivity In Vitro Pharmacology

Dual Activation via Hypoxia and AKR1C3 Expands the Potential Target Range Beyond Hypoxic Tumors

Unlike most HAPs that rely solely on hypoxia, PR-104A is also activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme under aerobic conditions [1]. This dual activation mechanism enables PR-104 to target both hypoxic tumor regions and AKR1C3-expressing cells in oxygenated compartments. In vitro studies with HCC cell lines demonstrated hypoxic cytotoxicity ratios (HCR) ranging from 15-fold (HepG2, high AKR1C3) to 51-fold (PLC-PRF-5), highlighting the interplay between enzyme expression and oxygen tension [2].

AKR1C3 Enzyme Activation Leukemia Tumor Microenvironment

PR-104 Achieves Objective Responses in 62% of Pediatric Solid Tumor Xenograft Models at MTD

In a comprehensive evaluation by the Pediatric Preclinical Testing Program (PPTP), PR-104 induced objective responses at its maximum tolerated dose (MTD) of 550 mg/kg in 21 out of 34 solid tumor xenograft models (62%) and maintained complete responses in 7 out of 7 acute lymphoblastic leukemia (ALL) models [1]. However, activity was almost completely lost at half the MTD dose (270 mg/kg), indicating a steep dose-response relationship.

Pediatric Oncology Xenograft Models Preclinical Efficacy Solid Tumors

PR-104 Exhibits Bystander Killing of Aerobic Cells via Diffusion of Active Metabolites

Spatially resolved PK/PD modeling and experimental data indicate that PR-104A, a Class II HAP, generates active metabolites (effectors) that can diffuse from severely hypoxic zones to kill cells at intermediate oxygen tensions [1]. This bystander effect was inferred to account for the greater-than-predicted activity of PR-104 against SiHa xenografts when combined with radiation [2]. Class II HAPs like PR-104A and TH-302 are maximally activated only under extreme hypoxia, but their effectors diffuse to and eliminate moderately hypoxic cells, offering a theoretical advantage over Class I HAPs like tirapazamine [1].

Bystander Effect Pharmacokinetic/Pharmacodynamic Modeling Tumor Penetration

Optimal Research Applications for PR-104 Sodium Based on Differentiated Evidence


Investigating Hypoxia-Targeted Therapy in Tumor Models with Defined Oxygen Gradients

PR-104 sodium is particularly well-suited for studies that aim to dissect the contribution of tumor hypoxia to therapeutic response. Its low K-value (0.126 μM) ensures activation occurs predominantly in severely hypoxic regions, minimizing off-target effects in mildly hypoxic normal tissues [1]. Researchers can leverage this stringency to correlate drug activity with precise oxygen tension measurements (e.g., using pimonidazole or EF5) and to compare outcomes against HAPs with higher activation thresholds.

Evaluating Dual-Targeting Strategies in AKR1C3-Overexpressing Malignancies

Given its dual activation by hypoxia and AKR1C3, PR-104 sodium is an ideal tool for studying cancers with known AKR1C3 expression, such as certain leukemias, prostate, and hepatocellular carcinomas [1]. It enables investigation of both oxygen-dependent and oxygen-independent prodrug activation within the same model system. Comparative studies using AKR1C3 inhibitors or siRNA knockdown can further elucidate the enzyme's contribution to PR-104's antitumor activity.

Combination Therapy Studies with Radiation or Chemotherapy in Xenograft Models

Preclinical evidence demonstrates that PR-104 provides greater than additive antitumor activity when combined with agents that spare hypoxic cells, such as gemcitabine and docetaxel, and with radiotherapy [1]. The compound's ability to kill both hypoxic (radioresistant) and aerobic tumor cells, likely via bystander effects, makes it a compelling partner for radiation and chemotherapy regimens. Researchers can explore optimal sequencing and dosing schedules to maximize synergistic effects.

Pharmacokinetic/Pharmacodynamic Modeling of Hypoxia-Activated Prodrug Behavior

The extensive characterization of PR-104A's tissue diffusion coefficient (4.42 × 10⁻⁷ cm² s⁻¹) and oxygen-dependent activation parameters supports its use as a model compound for Class II HAPs in computational PK/PD studies [1]. Investigators can employ spatially resolved models to simulate drug distribution, effector diffusion, and tumor cell killing, aiding in the rational design of next-generation HAPs with optimized properties.

Quote Request

Request a Quote for PR-104 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.